6-Hydroxy-3-iodo-1-methyl-2-[3-[[2-oxo-2-(4-thiophen-3-ylanilino)acetyl]amino]phenyl]indole-5-carboxylic acid
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Overview
Description
BDBM50054344 is a small organic molecule known for its role as an inhibitor in various biochemical assays. It has been studied for its potential to inhibit specific protein tyrosine phosphatases, which are enzymes involved in cellular signaling pathways .
Preparation Methods
The synthetic routes and reaction conditions for BDBM50054344 are detailed in various patents and scientific literature. Typically, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
BDBM50054344 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
BDBM50054344 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics.
Biology: It is studied for its role in inhibiting specific enzymes involved in cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating diseases related to enzyme dysregulation.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
BDBM50054344 exerts its effects by inhibiting specific protein tyrosine phosphatases. These enzymes play a crucial role in cellular signaling pathways, and their inhibition can modulate various biological processes. The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates .
Comparison with Similar Compounds
BDBM50054344 is unique in its specific inhibitory activity against certain protein tyrosine phosphatases. Similar compounds include other hydroxyindole carboxylic acid-based inhibitors, which also target these enzymes but may differ in their potency and selectivity. Examples of similar compounds include CHEMBL3319356 and US9522881 .
Properties
Molecular Formula |
C28H20IN3O5S |
---|---|
Molecular Weight |
637.4 g/mol |
IUPAC Name |
6-hydroxy-3-iodo-1-methyl-2-[3-[[2-oxo-2-(4-thiophen-3-ylanilino)acetyl]amino]phenyl]indole-5-carboxylic acid |
InChI |
InChI=1S/C28H20IN3O5S/c1-32-22-13-23(33)21(28(36)37)12-20(22)24(29)25(32)16-3-2-4-19(11-16)31-27(35)26(34)30-18-7-5-15(6-8-18)17-9-10-38-14-17/h2-14,33H,1H3,(H,30,34)(H,31,35)(H,36,37) |
InChI Key |
WILZWITYAQZYKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1C3=CC(=CC=C3)NC(=O)C(=O)NC4=CC=C(C=C4)C5=CSC=C5)I)C(=O)O)O |
Origin of Product |
United States |
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